Benzoic acid, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1,3,4-Oxadiazole-2,5-diyl)dibenzoic acid is an organic compound with the molecular formula C16H10N2O5 It is known for its unique structure, which includes an oxadiazole ring flanked by two benzoic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dibenzoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzoic acid derivatives with hydrazine to form hydrazides, which are then cyclized using dehydrating agents such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction conditions often require refluxing in an appropriate solvent, such as acetic acid or dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dibenzoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,3,4-Oxadiazole-2,5-diyl)dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, although the stability of the oxadiazole ring generally makes it resistant to mild oxidizing agents.
Reduction: Reduction reactions can target the benzoic acid groups, converting them to alcohols or aldehydes under appropriate conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under suitable conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4,4’-(1,3,4-Oxadiazole-2,5-diyl)dibenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and coordination compounds.
Biology: Investigated for its potential as a fluorescent probe due to its strong absorption and emission properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dibenzoic acid largely depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or coordination with metal ions. In materials science, its unique structure allows it to participate in the formation of stable, high-performance materials through covalent bonding and coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline: Contains aniline groups instead of benzoic acid groups.
Uniqueness
4,4’-(1,3,4-Oxadiazole-2,5-diyl)dibenzoic acid is unique due to its combination of the oxadiazole ring and benzoic acid groups, which impart distinct chemical and physical properties. This makes it particularly useful in the synthesis of advanced materials and as a versatile building block in organic synthesis.
Properties
CAS No. |
41259-89-6 |
---|---|
Molecular Formula |
C16H10N2O5 |
Molecular Weight |
310.26 g/mol |
IUPAC Name |
4-[5-(4-carboxyphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid |
InChI |
InChI=1S/C16H10N2O5/c19-15(20)11-5-1-9(2-6-11)13-17-18-14(23-13)10-3-7-12(8-4-10)16(21)22/h1-8H,(H,19,20)(H,21,22) |
InChI Key |
STSUEBBVKDPARU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.